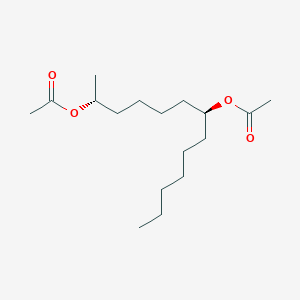

(r,s)-2,7-Diacetoxytridecane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H32O4 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

[(2R,7S)-7-acetyloxytridecan-2-yl] acetate |

InChI |

InChI=1S/C17H32O4/c1-5-6-7-8-12-17(21-16(4)19)13-10-9-11-14(2)20-15(3)18/h14,17H,5-13H2,1-4H3/t14-,17+/m1/s1 |

InChI Key |

CZDAGXZQSCOKIL-PBHICJAKSA-N |

Isomeric SMILES |

CCCCCC[C@@H](CCCC[C@@H](C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CCCCCCC(CCCCC(C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Identification in Biological Systems

Isolation and Extraction Methodologies from Biological Sources

The initial step in identifying natural pheromones like 2,7-diacetoxytridecane is the isolation of the chemical signals from the insect. This is a delicate process due to the volatile nature and the minuscule amounts of pheromones produced. google.comnih.gov

Two primary methods are employed to obtain pheromone samples from insects: the collection of airborne volatiles and the extraction from pheromone glands. nih.govresearchgate.net

Collection of Volatiles (Headspace Analysis): Volatile compounds released by insects, particularly "calling" females, are collected by aerating the air around them. researchgate.netwiley.com This headspace collection involves placing the insect in a controlled environment and passing a purified stream of air over it. The airborne pheromones are then trapped on an adsorbent material or a cold surface. researchgate.netnih.gov A technique using a short section of a thick-film megabore fused silica (B1680970) capillary column has been shown to be an efficient method for sampling the headspace for semiochemicals. researchgate.netnih.gov This method allows for the analysis of the actual blend of chemicals emitted by the insect during communication. researchgate.net

Gland Extracts: A more direct method involves the excision of the pheromone-producing gland from the insect. researchgate.netacs.org The gland, often located at the terminal segments of the abdomen, is then extracted with an organic solvent like hexane (B92381) or heptane. researchgate.netacs.org This technique yields a higher quantity of the pheromone but also extracts a wide range of other compounds, necessitating further purification. acs.org Comparing the chemical profile of gland extracts with that of collected volatiles is crucial, as the ratios of components can differ significantly between what is stored in the gland and what is released into the environment. nih.govresearchgate.net

| Collection Method | Description | Advantages | Disadvantages |

| Volatiles Collection (Headspace) | Air surrounding the insect is passed through a trap containing an adsorbent material to capture emitted volatile compounds. researchgate.netnih.gov | Represents the actual emitted pheromone blend; minimally invasive. researchgate.net | Yields very small quantities of the compound. acs.org |

| Gland Extraction | The pheromone-producing gland is surgically removed and extracted with a solvent. acs.org | Provides a larger quantity of the pheromone for analysis. acs.org | May not represent the naturally released blend; extracts many other non-pheromone chemicals. acs.org |

Due to the complexity of the extracts, which often contain numerous compounds in addition to the active pheromone, sophisticated separation techniques are required. acs.org

Capillary Gas Chromatography (GC): This is the most effective method for separating the complex mixtures of compounds found in pheromone extracts. acs.org High-resolution capillary GC, using glass or fused-silica columns, can separate compounds that differ subtly in their chemical structure, such as geometric or positional isomers. acs.orgresearchgate.net The choice of the stationary phase within the column is critical for achieving the necessary resolution to separate all components of a pheromone blend. acs.org

Initial Characterization of Natural Diacetoxytridecane Components

Once the pheromone components are separated, the next step is to identify which of these compounds are biologically active and to determine their chemical structures.

Electroantennography (EAG) is a powerful technique used to pinpoint which of the many separated compounds in a sample elicit a response from the insect's antenna. researchgate.net

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD): In this setup, the effluent from the gas chromatography column is split. One portion goes to a standard GC detector (like a Flame Ionization Detector - FID), while the other is directed over an insect's antenna. researchgate.netgoogle.com The antenna, which acts as a highly selective and sensitive biological detector, generates an electrical signal when it detects an olfactory-active compound. researchgate.net By comparing the EAD response with the FID chromatogram, researchers can determine the precise retention times of the biologically active compounds. researchgate.netslu.se This technique is sensitive enough to detect active compounds from the extract of a single insect. researchgate.net For instance, in the study of the aphidophagous midge Aphidoletes aphidimyza, GC-EAD analyses of pheromone extract revealed a single compound that elicited responses from male antennae. nih.gov

After identifying the active components via GC-EAD, Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine their chemical structures. google.comtechnologynetworks.com

Structural Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. technologynetworks.comthermofisher.com The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. slu.setechnologynetworks.com By analyzing the fragmentation pattern, chemists can deduce the structure of the compound. slu.se For example, the mass spectra of diacetoxytridecanes show characteristic fragments that indicate the presence of two acetate (B1210297) groups and a thirteen-carbon chain. slu.se The combination of mass spectral data and GC retention indices from different columns provides a high degree of confidence in the identification of the compound. acs.orgnih.gov

| Analytical Technique | Purpose | Information Gained |

| Gas Chromatography (GC) | Separates complex chemical mixtures into individual components. acs.org | Retention time for each compound. thermofisher.com |

| Electroantennographic Detection (EAD) | Identifies which separated compounds are detected by the insect's antenna. researchgate.net | Indicates which compounds are biologically active. wiley.com |

| Mass Spectrometry (MS) | Determines the molecular weight and structural features of a compound. technologynetworks.com | A mass spectrum (molecular fingerprint) used for structural elucidation. slu.se |

Identification of Species-Specific Diacetoxytridecane Pheromones

Through the combined application of these techniques, (r,s)-2,7-diacetoxytridecane has been identified as a crucial pheromone component for specific insect species.

Aphidoletes aphidimyza : Research has conclusively identified (2R,7S)-diacetoxytridecane as the sex pheromone of the aphidophagous gall midge, Aphidoletes aphidimyza. nih.gov In laboratory and greenhouse experiments, only this specific stereoisomer was found to be attractive to males. nih.gov Interestingly, the presence of other stereoisomers, such as (2R,7R) and (2S,7R), was found to inhibit the attraction of males, highlighting the high degree of specificity in the chemical communication of this species. nih.gov The pheromone of A. aphidimyza is similar to those of phytophagous (plant-eating) midges, which suggests a common biosynthetic pathway that is independent of diet. nih.gov

Other Midge Species: While 2,7-diacetoxytridecane is specific to A. aphidimyza, other diacetoxyalkanes serve as pheromones in related midge species. For example, the pea midge, Contarinia pisi, uses a blend of (2S,11S)-diacetoxytridecane, (2S,12S)-diacetoxytridecane, and 2-acetoxytridecane. slu.seresearchgate.netresearchgate.net The red cedar cone midge, Mayetiola thujae, utilizes (S,S)-2,12-, (S,S)-2,13-, and (S,S)-2,14-diacetoxyheptadecanes. This demonstrates a pattern within the Cecidomyiidae family of using diacetoxyalkanes as pheromones, with species specificity achieved through variations in the carbon chain length, the position of the acetate groups, and the stereochemistry.

| Species | Pheromone Component(s) |

| Aphidoletes aphidimyza (Aphid Midge) | (2R,7S)-diacetoxytridecane nih.gov |

| Contarinia pisi (Pea Midge) | (2S,11S)-diacetoxytridecane, (2S,12S)-diacetoxytridecane, 2-acetoxytridecane slu.seresearchgate.net |

| Mayetiola thujae (Red Cedar Cone Midge) | (S,S)-2,12-diacetoxyheptadecane, (S,S)-2,13-diacetoxyheptadecane, (S,S)-2,14-diacetoxyheptadecane |

(2R,7S)-2,7-Diacetoxytridecane as a Sex Pheromone (e.g., Aphidoletes aphidimyza)

The aphid predatory midge, Aphidoletes aphidimyza, is a valuable biological control agent utilized in greenhouse environments to manage aphid infestations. controlbiologico.info The chemical signal that mediates mating in this species has been identified as (2R,7S)-2,7-diacetoxytridecane, a sex pheromone produced by the females to attract males. nih.govpherobase.com

The identification of this pheromone was a meticulous process involving the collection of volatile compounds from virgin female midges. nih.gov Researchers employed coupled gas chromatographic-electroantennographic detection (GC-EAD) to analyze the collected airborne essences. This technique revealed a single compound from the female emissions that consistently elicited a strong electrical response in the antennae of male A. aphidimyza. nih.gov Further analysis using mass spectrometry (MS) suggested the structure to be a diacetoxytridecane. nih.gov

To confirm the exact stereoisomer responsible for the attraction, the four possible stereoisomers of 2,7-diacetoxytridecane were synthesized: (2R,7R), (2S,7S), (2R,7S), and (2S,7R). nih.gov Subsequent bioassays, including both laboratory-based two-choice experiments and field trapping in greenhouses, unequivocally demonstrated that only the (2R,7S)-isomer was biologically active and attractive to the male midges. nih.gov Interestingly, a mixture containing all four stereoisomers failed to attract males, indicating an inhibitory effect of the (2R,7R) and (2S,7R) stereoisomers. nih.gov This highlights the high degree of specificity in the chemical communication of this species. The pheromone of the zoophagous A. aphidimyza bears resemblance to those of phytophagous cecidomyiid midges, suggesting a common, diet-independent biosynthetic pathway. nih.gov

| Stereoisomer of 2,7-Diacetoxytridecane | Biological Activity in Aphidoletes aphidimyza |

| (2R,7S)-2,7-Diacetoxytridecane | Active |

| (2R,7R)-2,7-Diacetoxytridecane | Inactive/Inhibitory |

| (2S,7S)-2,7-Diacetoxytridecane | Inactive |

| (2S,7R)-2,7-Diacetoxytridecane | Inactive/Inhibitory |

(2S,11S)-2,11-Diacetoxytridecane and (2S,12S)-2,12-Diacetoxytridecane in Pheromone Blends (e.g., Contarinia pisi)

The pea midge, Contarinia pisi, represents another example where diacetoxyalkanes function as essential components of the sex pheromone. In this species, a blend of two related compounds, (2S,11S)-2,11-diacetoxytridecane and (2S,12S)-2,12-diacetoxytridecane, constitutes the female-produced sex pheromone. slu.sehebmu.edu.cn

Similar to the studies on A. aphidimyza, the identification process for the pea midge pheromone involved the analysis of volatiles from females using GC-EAD, which revealed two electrophysiologically active peaks in male antennae. slu.se Mass spectrometry confirmed that both compounds were diacetoxytridecanes. slu.se The crucial step of determining the absolute configuration of these molecules was achieved through the synthesis of various stereoisomers and subsequent field trials. slu.se These experiments established that a specific blend of (2S,11S)-2,11-diacetoxytridecane and (2S,12S)-2,12-diacetoxytridecane was highly attractive to male C. pisi. slu.se Further research has indicated that the addition of a minor component, 2-acetoxytridecane, to this blend can significantly enhance the trap catches of male midges, demonstrating the complexity and specificity of the pheromone blend. slu.sehebmu.edu.cn

| Compound | Stereochemistry | Role in Contarinia pisi Pheromone Blend |

| 2,11-Diacetoxytridecane | (2S,11S) | Major Component |

| 2,12-Diacetoxytridecane | (2S,12S) | Major Component |

| 2-Acetoxytridecane | Minor Component (Enhances Attraction) |

Related Diacetoxyalkanes in Other Insect Species for Comparative Analysis

The use of diacetoxyalkanes as sex pheromones is not limited to A. aphidimyza and C. pisi. This structural motif is found in the chemical communication systems of several other insect species, particularly within the Cecidomyiidae family. A comparative look at these related pheromones provides insights into the evolution of chemical signaling.

For example, the pear midge, Contarinia pyrivora, utilizes 2,7-diacetoxyundecane as a component of its sex pheromone. nih.gov The swede midge, Contarinia nasturtii, employs a blend of (2S,9S)- and (2S,10S)-diacetoxyundecane. nih.gov The canola flower midge, Contarinia brassicola, uses a three-component pheromone consisting of (2R,7S)-2,7-diacetoxynonane, (2R,7R)-2,7-diacetoxynonane, and (2R)-2-acetoxynonane. nih.gov

This pattern of related but distinct diacetoxyalkane pheromones highlights a common evolutionary strategy. Species-specificity is achieved through variations in the carbon chain length, the positions of the acetate groups, and, most critically, the stereochemistry of the chiral centers. These subtle molecular differences are sufficient to create unique chemical signals that prevent interspecific mating.

| Insect Species | Pheromone Component(s) |

| Aphidoletes aphidimyza | (2R,7S)-2,7-Diacetoxytridecane |

| Contarinia pisi | (2S,11S)-2,11-Diacetoxytridecane, (2S,12S)-2,12-Diacetoxytridecane |

| Contarinia pyrivora | 2,7-Diacetoxyundecane |

| Contarinia nasturtii | (2S,9S)-Diacetoxyundecane, (2S,10S)-Diacetoxyundecane |

| Contarinia brassicola | (2R,7S)-2,7-Diacetoxynonane, (2R,7R)-2,7-Diacetoxynonane, (2R)-2-Acetoxynonane |

Stereochemical Determinants of Biological Activity

Significance of Absolute Configuration in Pheromonal Specificity

The absolute configuration of a pheromone is paramount for its biological function. In the case of the aphidophagous gall midge, Aphidoletes aphidimyza, the female-produced sex pheromone has been identified as a single, specific stereoisomer of 2,7-diacetoxytridecane. nih.govslu.se Through stereospecific synthesis and subsequent bioassays, the active compound was unequivocally identified as (2R,7S)-diacetoxytridecane. nih.govslu.se This high degree of specificity ensures that only conspecific males are attracted, which is crucial for reproductive isolation among closely related species that might utilize chemically similar compounds. nih.gov

Research has demonstrated that the presence of other stereoisomers can significantly impact the attractiveness of the primary pheromone component. For A. aphidimyza, a mixture containing all four stereoisomers of 2,7-diacetoxytridecane failed to attract males. nih.gov This lack of attraction is attributed to the inhibitory effects of the (2R,7R)- and (2S,7R)-stereoisomers. nih.govslu.se Interestingly, the (2S,7S)-isomer appears to have little to no inhibitory effect on male attraction. slu.se This phenomenon, where non-natural stereoisomers antagonize the action of the active pheromone, highlights the exquisite tuning of the insect's olfactory system to the precise stereochemistry of the natural signal. slu.se

Stereoisomer-Specific Electrophysiological Responses in Insect Antennae

The antenna is the primary olfactory organ in insects, converting chemical signals into electrical responses. The specificity observed at the behavioral level originates from the molecular interactions occurring at the olfactory receptor neurons (ORNs) housed within the antennal sensilla. plos.org

Electrophysiological techniques, such as electroantennography (EAG), measure the summated electrical potential from the entire antenna in response to an odorant stimulus. Studies on related midge species that also use diacetoxy-alkanes as pheromones provide insight into the expected responses to (r,s)-2,7-diacetoxytridecane. For the pea midge, Contarinia pisi, EAG recordings revealed similar dose-response curves for both the attractive pheromone components and the stereoisomers that were found to be inhibitory in behavioral assays. researchgate.net This suggests that the male antennae possess receptors that can detect both the "correct" pheromonal signals and the "incorrect" inhibitory stereoisomers. researchgate.net The response is typically dose-dependent, with increasing concentrations of the active compound eliciting a stronger antennal depolarization up to a saturation point. nih.govsigmaaldrich.com Similarly, inhibitory isomers also elicit distinct electrophysiological responses, indicating they are actively detected rather than simply being inert.

Table 1: Hypothetical Dose-Response Data from Electroantennography (EAG) This interactive table illustrates the expected differential responses of male A. aphidimyza antennae to various stereoisomers of 2,7-diacetoxytridecane based on findings in related species.

| Stereoisomer | Dose (ng) | Mean EAG Response (mV) | Biological Effect |

| (2R,7S) | 1 | 0.5 | Active |

| (2R,7S) | 10 | 1.2 | Active |

| (2R,7S) | 100 | 2.5 | Active |

| (2R,7R) | 100 | 1.0 | Inhibitory |

| (2S,7R) | 100 | 0.9 | Inhibitory |

| (2S,7S) | 100 | 0.2 | Neutral |

| Racemic Mixture | 100 | 0.4 | Inactive/Inhibited |

Note: Data are illustrative, based on principles from related insect studies, and represent the expected pattern of activity.

The response of an insect's olfactory system begins with the binding of odorant molecules to specific Olfactory Receptors (ORs) on the dendrites of ORNs. biorxiv.orgsemanticscholar.org Each ORN typically expresses one type of tuning receptor, which confers its specificity to particular chemical cues. semanticscholar.org The detection of chiral molecules like the stereoisomers of 2,7-diacetoxytridecane implies the existence of ORNs with receptors that are themselves chiral and can differentiate between enantiomers and diastereomers. nih.govnih.gov

In A. aphidimyza, specific ORNs are finely tuned to the (2R,7S) configuration, triggering a cascade of events that leads to an action potential and signals attraction to the insect's brain. nih.gov Conversely, other populations of ORNs likely respond to the inhibitory (2R,7R) and (2S,7R) stereoisomers. The activation of these "inhibitory" channels is thought to suppress the attraction behavior initiated by the pheromone-detecting ORNs. slu.seresearchgate.net This system of opponent processing, with dedicated neural lines for both attraction and inhibition, provides a robust mechanism for ensuring that males only respond to the precise stereoisomeric blend released by conspecific females.

Behavioral Efficacy of Individual Stereoisomers and Defined Blends

The ultimate test of a pheromone's activity is its ability to elicit a specific behavioral response in the target insect. Laboratory and field-based assays are essential for confirming the biological relevance of electrophysiological findings.

Wind tunnels provide a controlled environment to study insect flight behavior in response to an odor plume. researchgate.net For A. aphidimyza, laboratory two-choice experiments demonstrated that only the (2R,7S)-diacetoxytridecane isomer elicited significant upwind flight (anemotaxis) and source contact behavior from males. nih.gov Studies on the pea midge, which uses a three-component pheromone blend including diacetoxytridecanes, further underscore the importance of precise blend composition. A mixture of just the two major components attracted only 2% of males to the source, whereas the full three-component blend was highly attractive, performing as well as the natural female extract. researchgate.netgoogle.com This indicates that not only is the correct stereochemistry of each component critical, but the ratio between them is as well. Applying this to A. aphidimyza, the presence of inhibitory stereoisomers in a blend effectively disrupts the attraction to the (2R,7S) component, leading to behavioral antagonism.

Table 2: Male A. aphidimyza Attraction in Wind Tunnel Bioassays This table summarizes the typical behavioral outcomes for male A. aphidimyza when presented with different stereoisomers of 2,7-diacetoxytridecane in a controlled wind tunnel setting.

| Test Stimulus | No. of Males Tested | % Showing Sustained Upwind Flight | % Making Source Contact |

| (2R,7S)-diacetoxytridecane | 50 | 88% | 82% |

| (2R,7R)-diacetoxytridecane | 50 | 5% | 2% |

| (2S,7R)-diacetoxytridecane | 50 | 6% | 3% |

| (2S,7S)-diacetoxytridecane | 50 | 10% | 5% |

| Racemic Mixture | 50 | 8% | 4% |

| Solvent Control | 50 | 4% | 2% |

Note: Data are representative of findings reported in pheromone research for this and related species. nih.gov

Field studies provide the definitive validation of a pheromone's activity under natural conditions. For A. aphidimyza, trapping experiments conducted in greenhouses confirmed the results of laboratory assays. Traps baited with the pure (2R,7S)-diacetoxytridecane captured significant numbers of male midges. nih.gov In stark contrast, traps baited with a stereoisomeric mixture containing all four isomers were ineffective, failing to attract males. nih.gov This failure is a direct consequence of the inhibitory nature of the (2R,7R) and (2S,7R) stereoisomers, which effectively neutralize the attractiveness of the (2R,7S) pheromone component in the blend. nih.govslu.se Similar findings have been reported for other midge species, where traps baited with racemic pheromone components caught no more males than blank control traps, demonstrating that certain non-natural enantiomers are potent inhibitors of attraction. researchgate.netresearchgate.net

Table 3: Field Trapping Results for Male A. aphidimyza This interactive table presents data from field studies, illustrating the impact of stereoisomeric composition on trap capture rates.

| Bait Composition | Mean No. of Males Captured per Trap per Day |

| (2R,7S)-diacetoxytridecane (10 µg) | 25 |

| Racemic Mixture of 2,7-diacetoxytridecane (40 µg) | 2 |

| (2R,7S) + (2R,7R) + (2S,7R) isomers | 1 |

| Unbaited Control Trap | 1 |

Antagonistic and Synergistic Effects of Non-Natural Stereoisomers on Attraction

The specific stereochemistry of pheromone components is crucial for eliciting a behavioral response in many insect species. While a single, naturally produced stereoisomer is often the primary attractant, the presence of other non-natural stereoisomers can have significant and varied effects on the molecule's biological activity. These effects can range from having no impact to acting as potent inhibitors (antagonists) or, in some cases, enhancing the attraction (synergists).

Research into the stereoisomers of diacetoxyalkanes, such as 2,7-diacetoxytridecane, reveals complex interactions that determine the ultimate attractiveness of a pheromone blend. For instance, in the case of the aphid predator Aphidoletes aphidimyza, field tests demonstrated that while (2R,7S)-2,7-diacetoxytridecane was attractive to males, the addition of certain other stereoisomers significantly reduced this attraction. slu.se Specifically, the presence of the (2R,7R) or (2S,7R) isomers diminished the blend's effectiveness, showcasing an antagonistic effect. slu.se Conversely, the addition of the (2S,7S)-isomer had little to no inhibitory impact. slu.se This illustrates a high degree of specificity in the insect's olfactory system, where the configuration at both chiral centers plays a distinct role in mediating attraction.

Similarly, studies on other related compounds used by cecidomyiid midges highlight this phenomenon. For the pear leaf midge, Dasineura pyri, only the (2R,13R)-isomer of its pheromone, (8Z)-2,13-diacetoxy-8-heptadecene, was attractive. slu.se The addition of the (2R,13S)-isomer completely negated this attraction, acting as a strong antagonist and explaining why the racemic mixture is inactive. slu.se However, the (2S,13R) and (2S,13S) isomers were neutral, having no significant effect on the attractiveness of the active (2R,13R)-isomer. slu.se

In some insect species, a combination of stereoisomers is required for attraction, a phenomenon known as synergism. While one isomer alone may be weakly attractive or inactive, its combination with another can lead to a significant increase in behavioral response. mdpi.com For the pea midge, Contarinia pisi, a three-component blend of (2S,11S)-diacetoxytridecane, (2S,12S)-diacetoxytridecane, and 2-acetoxytridecane was found to be highly attractive, mimicking the natural female extract. researchgate.net A blend of just the two major diacetoxytridecane components was significantly less attractive, indicating a synergistic effect of the minor component, 2-acetoxytridecane. researchgate.net Furthermore, traps baited with the racemate of all three components caught no more males than blank traps, demonstrating that the non-natural enantiomers were inhibitory. researchgate.net

These findings underscore the critical importance of stereochemical purity in developing effective pheromone lures for pest management. The presence of even small amounts of an antagonistic stereoisomer can render an otherwise attractive compound completely ineffective. slu.seslu.se This reciprocal inhibition, where one species' pheromone is antagonized by an isomer that may be part of another species' pheromone blend, is thought to be a mechanism for maintaining reproductive isolation between closely related species. slu.se

Data on Stereoisomer Attraction

The following tables summarize findings from field and laboratory studies on the behavioral effects of different stereoisomeric blends.

Table 1: Field Trapping of Aphidoletes aphidimyza Males in Response to Stereoisomers of 2,7-Diacetoxytridecane

| Lure Composition | Relative Attraction (%) | Behavioral Effect |

| (2R,7S) | 100 | Attractive |

| (2R,7S) + (2R,7R) | < 50 | Antagonistic |

| (2R,7S) + (2S,7R) | < 50 | Antagonistic |

| (2R,7S) + (2S,7S) | ~ 100 | Neutral |

Data synthesized from findings reported in Choi et al. (2004), as cited in Hall et al. (2012). slu.se

Table 2: Attraction of Male Pea Midges (Contarinia pisi) to Synthetic Pheromone Blends in Wind Tunnel Experiments

| Pheromone Blend Composition | Ratio | Males Contacting Source (%) | Behavioral Effect |

| Female Gland Extract | N/A | 71 | Attractive (Control) |

| (2S,11S)-diacetoxytridecane + (2S,12S)-diacetoxytridecane | 7:10 | 2 | Weakly Attractive |

| (2S,11S)-diacetoxytridecane + (2S,12S)-diacetoxytridecane + 2-acetoxytridecane | 7:10:0.1 | 51 | Synergistic |

| Racemic Mixture of all three components | N/A | ~ 0 | Antagonistic (Inferred from field data) |

Data adapted from Hillbur et al. (2000). researchgate.net

Chemical Synthesis and Stereocontrolled Methodologies

General Synthetic Strategies for Diacetoxytridecane Scaffolds

The construction of the fundamental diacetoxytridecane structure can be approached through several strategic pathways. These methods focus on assembling the 13-carbon backbone and introducing the two acetate (B1210297) functionalities.

Linear synthesis represents a traditional and stepwise methodology for building the carbon skeleton of complex molecules. slu.se In the context of 2,7-diacetoxytridecane, this involves a sequential assembly of the aliphatic chain. slu.se A common tactic begins with smaller, functionalized carbon fragments that are coupled together. For instance, a Grignard reagent derived from a bromo-alkene can be reacted with a chiral epoxide, such as (R)-propylene oxide, to form a key intermediate. slu.se This process establishes one of the chiral centers early in the synthesis. Subsequent reactions, such as epoxidation of a terminal alkene followed by coupling with another Grignard reagent, extend the chain and install the second stereocenter. slu.se The final diol is then acetylated to yield the target diacetate. slu.se This stepwise approach, while often lengthy, allows for controlled construction and purification of intermediates at each stage. slu.se

In one specific example, the synthesis of (2R,7S)-2,7-diacetoxytridecane, the 2R stereocenter was established by reacting the Grignard reagent from 1-bromo-4-pentene with (R)-propylene oxide. slu.se This approach highlights the reliance on building the carbon chain in a deliberate, step-by-step manner. slu.se

Olefin metathesis has become a powerful tool in modern organic synthesis, valued for its efficiency in forming carbon-carbon double bonds. researchgate.netrsc.org This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalyst, is particularly useful in pheromone synthesis for coupling two smaller alkene-containing fragments. rsc.orgtandfonline.com For example, a key step in the synthesis of a related pheromone, (R)-10-methyl-2-tridecanone, involved an olefin cross-metathesis between (R)-6-methyl-1-nonene and 5-hexen-2-one. tandfonline.com While not a diacetate, this demonstrates the strategic application of metathesis to join two key fragments, which is a principle applicable to the synthesis of long-chain diacetates like 2,7-diacetoxytridecane. tandfonline.com This method can offer a more convergent and atom-economical route compared to purely linear strategies. mdpi.com

Enantioselective and Diastereoselective Synthesis of 2,7-Diacetoxytridecane Stereoisomers

Achieving the correct absolute and relative stereochemistry of the two chiral centers in 2,7-diacetoxytridecane is paramount, as different stereoisomers can have vastly different biological activities, with some even acting as inhibitors. nih.gov

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds from nature, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.orgbccollegeasansol.ac.inmdpi.com This approach leverages the pre-existing stereocenters of the natural product, which are incorporated into the final target molecule, thus avoiding the need to create chirality from achiral sources. bccollegeasansol.ac.in For instance, a synthesis of sordidin, a related pheromone, was efficiently developed from the commercially available 4-methylpent-4-en-2-ol, which serves as a chiral building block. icipe.orgafricaresearchconnects.com Similarly, other syntheses have started from precursors like methyl (S)-3-hydroxy-2-methylpropanoate. tandfonline.com This method is particularly advantageous when the target molecule's structure bears a resemblance to an accessible natural product. wikipedia.org

Table 1: Examples of Chiral Pool Precursors in Pheromone Synthesis

| Precursor | Target Pheromone/Related Compound | Reference |

|---|---|---|

| 4-Methylpent-4-en-2-ol | Sordidin Diastereoisomers | icipe.org, africaresearchconnects.com |

| Methyl (S)-3-hydroxy-2-methylpropanoate | (R)-10-Methyl-2-tridecanone | tandfonline.com |

| (R)- and (S)-linalool | (S)-3,7-Dimethyl-2-oxo-6-octene-1,3-diol | researchgate.net |

Asymmetric catalysis employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. nih.govmagtech.com.cn This powerful strategy is central to modern stereocontrolled synthesis. mdpi.comfrontiersin.org

Hydrolytic kinetic resolution (HKR) is a highly effective method for separating a racemic mixture of terminal epoxides. nih.gov The reaction uses a chiral catalyst, most notably a (salen)Co(III) complex known as Jacobsen's catalyst, and water to selectively hydrolyze one enantiomer of the epoxide into a diol, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.govsynthesiswithcatalysts.comsigmaaldrich.com

This technique has been applied directly to the synthesis of pheromone components. slu.se In the synthesis of (2R,7S)-2,7-diacetoxytridecane, a terminal epoxide intermediate was subjected to HKR using (R,R)-Jacobsen's catalyst. slu.se This step selectively hydrolyzed the S-epoxide, leaving the desired R-epoxide, which was then carried forward in the synthesis. slu.se The HKR process is valued for its practical advantages: it uses water as a reagent, requires low catalyst loadings (as little as 0.2 mol%), and the catalyst is recyclable. nih.gov It has demonstrated extraordinary scope, achieving >99% enantiomeric excess (ee) for a wide variety of epoxides. slu.senih.gov

Table 2: Key Features of Hydrolytic Kinetic Resolution (HKR) with Jacobsen's Catalyst

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Chiral (salen)Co(III) complexes (Jacobsen's Catalyst) | synthesiswithcatalysts.com, nih.gov |

| Process | Selective hydrolysis of one epoxide enantiomer from a racemic mixture | nih.gov |

| Products | Highly enantioenriched epoxide and 1,2-diol | nih.gov, sigmaaldrich.com |

| Efficiency | High enantiomeric excess (>99% ee) often achieved | slu.se, nih.gov |

| Practicality | Uses water as a reagent, low catalyst loading, recyclable catalyst | nih.gov |

This method provides a reliable route to enantiopure epoxides, which are versatile building blocks for constructing the chiral centers required in complex molecules like the stereoisomers of 2,7-diacetoxytridecane. slu.senih.gov

Asymmetric Catalysis in Stereocenter Formation

Stereospecific Ring-Opening Reactions of Epoxides

The stereospecific ring-opening of epoxides is a robust and widely employed strategy in organic synthesis for the creation of chiral carbinol centers. mdpi.comencyclopedia.pub This method is particularly effective because the reaction of an epoxide with a nucleophile proceeds with a defined stereochemical outcome, typically with inversion of configuration at the site of attack. encyclopedia.pub This approach has been successfully applied to the synthesis of specific stereoisomers of diacetoxyalkanes used as insect pheromones. slu.senih.gov

In the synthesis of the related (2R,7S)-2,7-diacetoxytridecane, the sex pheromone of the aphidophagous gall midge, Aphidoletes aphidimyza, a key step involves the generation of the C-2 stereocenter. slu.senih.gov This was achieved through the reaction of a Grignard reagent derived from 1-bromo-4-pentene with (R)-propylene oxide. slu.se The nucleophilic attack of the Grignard reagent opens the epoxide ring, establishing the (R) configuration at the resulting secondary alcohol.

A general synthetic sequence utilizing this strategy for a diacetoxytridecane isomer can be conceptualized as follows:

Formation of the C-7 Stereocenter : A chiral epoxide, such as (S)-1,2-epoxyheptane, can be reacted with a suitable organometallic nucleophile. For instance, a Grignard reagent containing a protected alcohol or a terminal alkyne can be used to open the epoxide ring, establishing the stereocenter at C-7.

Chain Elaboration : The resulting intermediate is then elaborated to build the full thirteen-carbon chain.

Formation of the C-2 Stereocenter : The stereocenter at C-2 can be introduced using a similar epoxide ring-opening strategy or via other stereoselective methods like kinetic resolution. For example, the synthesis of 2,7-diacetoxynonane isomers utilized the kinetic enzymatic resolution of a racemic acetate to furnish both enantiomers at the C-2 position. nih.gov

Acetylation : The final step involves the acetylation of the two hydroxyl groups to yield the target diacetoxytridecane.

The regioselectivity of the epoxide opening is crucial and can be influenced by the choice of catalyst (Lewis or Brønsted acids) and reaction conditions. beilstein-journals.orgbeilstein-journals.org The inherent reactivity of epoxides makes them excellent electrophilic intermediates for the stereospecific construction of complex molecules. mdpi.comresearchgate.netnih.gov

Table 1: Example of Stereospecific Epoxide Ring-Opening for Pheromone Synthesis This table illustrates a key reaction in the synthesis of a related diacetoxyalkane pheromone, demonstrating the application of the methodology.

| Target Stereoisomer | Key Reaction Step | Epoxide Precursor | Nucleophile | Outcome | Reference |

|---|---|---|---|---|---|

| (2R,7S)-2,7-diacetoxytridecane | Generation of C-2 stereocenter | (R)-Propylene oxide | Grignard reagent from 1-bromo-4-pentene | Stereospecific opening to form a (R)-configured secondary alcohol | slu.se |

| (2R,7S)-2,7-diacetoxynonane | Generation of C-7 stereocenter | (S)-1,2-Epoxybutane | Grignard reagent | Defines stereochemistry at C-7 | nih.gov |

Diastereoselective Alkylation and Coupling Reactions

Diastereoselective alkylation and coupling reactions are powerful tools for constructing carbon-carbon bonds with a high degree of stereocontrol, essential for synthesizing molecules with multiple stereocenters like 2,7-diacetoxytridecane. springernature.com These reactions often employ chiral auxiliaries or catalysts to direct the formation of one diastereomer over others. williams.eduresearchgate.net

Diastereoselective Alkylation: A common strategy involves the use of a chiral auxiliary, such as an Evans oxazolidinone, which is temporarily attached to a fragment of the molecule. williams.edu The auxiliary creates a chiral environment that biases the approach of an electrophile to one face of an enolate intermediate.

A hypothetical synthetic route towards a 2,7-disubstituted tridecane (B166401) skeleton using this method would involve:

Attaching a propionyl group (a C3 fragment) to a chiral auxiliary.

Generating a rigid, chelated (Z)-enolate using a suitable base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide. williams.edu

Reacting the enolate with an appropriate alkyl halide electrophile (e.g., a substituted C10 chain). The steric hindrance from the auxiliary directs the alkylation to occur from the less hindered face, resulting in a new stereocenter with a predictable configuration relative to the auxiliary.

Subsequent cleavage of the auxiliary reveals the α-branched product, which can then be further modified to install the second acetate group. williams.edu

Diastereoselective Coupling Reactions: Transition metal-catalyzed cross-coupling reactions offer another sophisticated approach. Iron- and nickel-catalyzed methods have emerged for the diastereoselective dicarbofunctionalization of alkenes. springernature.comnih.gov For instance, an iron-catalyzed radical cross-coupling can be used to form C(sp²)-C(sp³) bonds with high diastereoselectivity. nih.gov Similarly, copper-catalyzed asymmetric coupling reactions, such as the Ullmann reaction, can be used to form chiral biaryl motifs and have been extended to other C-C bond formations. beilstein-journals.org

These advanced catalytic methods could be applied to couple two fragments of the diacetoxytridecane backbone, where the stereochemistry of one fragment influences the formation of the new stereocenter during the coupling step. For example, a chiral alkyl boronate could be coupled with a second fragment under nickel catalysis to construct the carbon skeleton with control over the newly formed stereocenter. springernature.com

Table 2: Overview of Relevant Diastereoselective Methodologies This table summarizes modern catalytic reactions that can be applied to the stereocontrolled synthesis of complex aliphatic chains.

| Reaction Type | Catalyst/System | Key Feature | Potential Application | Reference |

|---|---|---|---|---|

| Diastereoselective Alkylation | Evans Oxazolidinone Auxiliary | Predictable stereochemical induction via a chiral auxiliary. | Formation of an α-branched stereocenter in the carbon backbone. | williams.eduresearchgate.net |

| Radical Cross-Coupling | Bisphosphine-Iron Catalyst | Diastereoselective 1,2-dicarbofunctionalization of alkenes. | Coupling fluoroalkyl halides with aryl Grignard reagents. | nih.gov |

| C(sp³)–H Alkylation | Nickel/Chiral Bis(oxazoline) Ligand | Direct stereoselective alkylation of saturated heterocycles using olefins. | Enantio- and diastereoselective formation of C(sp³)–C(sp³) bonds. | springernature.com |

| Pinacol Coupling | Titanium Complex / Photoredox Dye | Highly diastereoselective reductive coupling of carbonyls to form 1,2-diols. | Formation of a syn-diol precursor for the two acetate groups. | semanticscholar.org |

Synthesis of Diacetoxytridecane Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org For pheromones like the stereoisomers of 2,7-diacetoxytridecane, SAR studies are crucial for identifying the specific structural features—such as stereochemistry, chain length, and functional group position—that are essential for eliciting a behavioral response in the target insect. slu.senih.gov The synthesis of a library of analogues and derivatives is a key component of these investigations. nih.govufl.edu

For (r,s)-2,7-diacetoxytridecane and its isomers, SAR studies would aim to answer several key questions:

Stereochemistry : Which of the four possible stereoisomers ((2R,7R), (2S,7S), (2R,7S), (2S,7R)) is the most active? Is a specific diastereomer (erythro/threo) or enantiomer required for activity? Often, only one specific isomer is biologically active, while others can be inactive or even inhibitory. The synthesis and bioassay of all four stereoisomers of the related 2,7-diacetoxynonane was critical to identifying the active components for the canola flower midge. nih.gov

Functional Group Position : Is the 2,7-disubstitution pattern critical? Analogues with acetate groups at different positions (e.g., 2,8-, 2,9-, 2,11-diacetoxytridecane) would be synthesized to probe the importance of the spacing between the functional groups. jst.go.jp

Chain Length : How does the length of the alkane chain affect activity? Synthesizing homologues with shorter (e.g., diacetoxyundecane) or longer (e.g., diacetoxypentadecane) chains helps determine the optimal chain length for receptor binding. nih.gov

Functional Group Identity : The acetate groups could be replaced with other functionalities, such as hydroxyl (diol), keto, or different ester groups (e.g., propionate, butyrate), to assess the role of the acetate moiety in biological activity. slu.se

The synthesis of these analogues often employs modular strategies where different chiral building blocks and chain fragments can be combined. tandfonline.com For example, Grignard coupling reactions and olefin metathesis are powerful methods for assembling various carbon chains. tandfonline.com The data gathered from testing these synthetic analogues allows researchers to build a comprehensive model of the pheromone receptor site. wikipedia.orgnih.gov

Table 3: Examples of Analogues for SAR Studies of Diacetoxyalkane Pheromones This table outlines potential synthetic analogues of 2,7-diacetoxytridecane and the rationale for their synthesis in the context of an SAR study.

| Analogue Type | Specific Example | Purpose of Synthesis | Reference for Rationale |

|---|---|---|---|

| Stereoisomers | (2R,7R)-, (2S,7S)-, (2S,7R)-2,7-diacetoxytridecane | Determine the biologically active stereoisomer(s) and assess the importance of absolute and relative configuration. | slu.senih.gov |

| Positional Isomers | 2,11-Diacetoxytridecane | Investigate the required spacing between the two acetate functional groups for receptor binding. | nih.govjst.go.jp |

| Chain Length Homologues | 2,7-Diacetoxyundecane | Evaluate the effect of carbon chain length on biological activity. | nih.gov |

| Functional Group Variants | Tridecane-2,7-diol | Assess the necessity of the acetate ester for activity versus the precursor diol. | slu.se |

| Geometric Isomers (of unsaturated precursors) | (4Z,8Z)-2-acetoxy-4,8-tridecadiene | Identify active compounds by comparing GC retention times and electroantennographic detection (EAD) activity. | slu.se |

Biosynthetic Pathways of Diacetoxytridecanes in Insects

Proposed Biogenetic Origin from Acetate (B1210297) Pool and Fatty Acid Precursors

The structural characteristics of diacetoxytridecanes and related pheromones in Cecidomyiidae provide significant clues about their biosynthetic origins. A prevailing hypothesis suggests that these compounds are derived from the acetate pool, a fundamental source of carbon for fatty acid synthesis in insects. slu.se

Several key observations support this proposed origin:

Unbranched Carbon Chains: Pheromones identified in cecidomyiids, including diacetoxytridecanes, are consistently unbranched, straight-chain molecules. slu.se This is a hallmark of de novo fatty acid synthesis, which proceeds by the sequential addition of two-carbon units from acetyl-CoA (derived from the acetate pool).

Odd Carbon Number: Many of these pheromones possess an odd number of carbon atoms in their backbone (e.g., C7, C11, C13, C17). slu.se This feature suggests a biosynthetic route involving the decarboxylation of a β-ketoacyl precursor, a process that removes one carbon atom and results in a chain with an odd number of carbons. slu.se

Fatty Acid Intermediates: The biosynthesis is thought to proceed via common fatty acid precursors. For instance, in the Hessian fly, Mayetiola destructor, an unusual fatty acyl moiety, (9E)-9-dodecenoate, was identified in the pheromone gland and proposed as an intermediate. slu.se This suggests that modified fatty acids serve as direct precursors to the final pheromone components. Pathways can involve either chain elongation, where a precursor like dodecenyl-CoA is extended with a two-carbon unit from malonyl-CoA, or chain shortening. slu.se Chain shortening can occur through processes like β-oxidation of longer-chain fatty acids, such as oleyl-CoA, to generate the required carbon skeleton. slu.se

Furthermore, the similarity of pheromone structures between zoophagous species like Aphidoletes aphidimyza (which produces 2,7-diacetoxytridecane) and various phytophagous cecidomyiid species points towards a conserved, diet-independent biosynthetic pathway rooted in fundamental fatty acid metabolism.

Hypothesized Enzymatic Transformations and Intermediates in Pheromone Glands

The conversion of fatty acid precursors into the final diacetoxytridecane pheromone is believed to occur within specialized pheromone glands, often located in the terminal segments of the female insect's abdomen. eje.czresearchgate.net While the complete enzymatic cascade has not been fully elucidated for any single cecidomyiid species, a plausible sequence of transformations has been hypothesized based on the identified intermediates and final products.

The proposed pathway involves several key enzymatic steps:

Formation of a β-ketoacyl Precursor: Starting from a fatty acyl-CoA precursor of the appropriate chain length, a two-carbon homologation using malonyl-CoA would produce a β-ketoacyl-CoA intermediate. slu.se

Decarboxylation: This β-ketoacyl intermediate undergoes hydrolysis and decarboxylation, resulting in the formation of a methyl ketone. This step is crucial for generating the odd-numbered carbon chain and the characteristic C-2 carbonyl group seen in many precursors. slu.se

Reduction: The methyl ketone is then stereoselectively reduced by a reductase enzyme to form a secondary alcohol. In the case of diacetoxytridecane, this would happen at two positions on the carbon chain.

Acetylation: The final step involves the esterification of the hydroxyl groups with an acetyl group, a reaction catalyzed by an acetyltransferase. This converts the diol intermediate into the final diacetate pheromone. slu.se The detection of corresponding alcohols in crushed pheromone glands of some midge species, likely due to enzymatic hydrolysis of the final ester, provides strong evidence for the existence of alcohol precursors. wallonie.be

This sequence of reactions highlights a modular pathway that can be adapted to produce a variety of related pheromone structures through variations in the initial fatty acid precursor and the specificities of the modifying enzymes.

Table 1: Hypothesized Biosynthetic Intermediates and Enzyme Classes

| Precursor/Intermediate | Enzyme Class (Hypothesized) | Transformation Step | Product |

|---|---|---|---|

| Fatty Acyl-CoA | Fatty Acid Synthase / Elongase | Chain Elongation/Shortening | Specific Chain-Length Fatty Acyl-CoA |

| Fatty Acyl-CoA + Malonyl-CoA | Thiolase / Synthase | Two-Carbon Homologation | β-Ketoacyl-CoA |

| β-Ketoacyl-CoA | Hydrolase / Decarboxylase | Hydrolysis & Decarboxylation | Methyl Ketone |

| Methyl Ketone | Reductase / Dehydrogenase | Carbonyl Reduction | Secondary Alcohol (Diol) |

Comparative Biosynthetic Routes Across Related Cecidomyiidae Species

Analysis of sex pheromones across the Cecidomyiidae family reveals a fascinating pattern of conserved biosynthetic themes with species-specific variations. The majority of identified pheromones are mono- or diacetates (or occasionally butyrates) of unbranched, odd-carbon-chain alkanes or alkenes, almost invariably featuring an oxygenated functional group at the C-2 position. slu.se This suggests a common ancestral biosynthetic pathway that has been modified throughout the evolution of different species.

Key comparative points include:

Conservation of the C-2 Acetoxy Group: A remarkable number of cecidomyiid pheromones possess an acetate group at the C-2 position, pointing to a highly conserved initial decarboxylation and reduction/acetylation mechanism at this site. slu.se

Variation in Chain Length: The carbon backbone of the pheromones varies between species, for example, C11 in Contarinia nasturtii, C13 in Aphidoletes aphidimyza and Contarinia pisi, and C17 in Mayetiola thujae. This variation is likely determined by the specificity of the fatty acid synthase or elongase enzymes that produce the initial fatty acyl-CoA precursor.

Variation in the Second Functional Group: In di-substituted pheromones like (r,s)-2,7-Diacetoxytridecane, the position of the second acetate group varies significantly, from C-7 in A. aphidimyza to C-11 or C-12 in C. pisi. slu.se This points to the evolution of different hydroxylating or reducing enzymes with distinct positional specificities.

Saturation vs. Unsaturation: While many species, such as A. aphidimyza and C. pisi, use saturated diacetoxyalkanes, others like Mayetiola destructor and Contarinia oregonensis employ unsaturated mono- or diacetoxyalkenes. slu.se This introduces another layer of enzymatic complexity, requiring specific desaturase enzymes to create double bonds at precise locations in the fatty acid chain before or during its transformation into the final pheromone.

This comparative evidence suggests that the diversity of sex pheromones in the Cecidomyiidae family has arisen through the modification of a core biosynthetic pathway, primarily by altering the enzymes responsible for determining chain length, the position of functional groups, and the degree of saturation.

Table 2: Comparison of Pheromone Structures in Selected Cecidomyiidae Species

| Species | Common Name | Pheromone Component(s) | Carbon Chain | Key Features |

|---|---|---|---|---|

| Aphidoletes aphidimyza | Aphid Midge | (2R,7S)-2,7-Diacetoxytridecane | C13 | Saturated diacetate |

| Contarinia pisi | Pea Midge | (2S,11S)-2,11-Diacetoxytridecane & (2S,12S)-2,12-Diacetoxytridecane | C13 | Saturated diacetates |

| Contarinia nasturtii | Swede Midge | (2S,9S)- & (2S,10S)-Diacetoxyundecane | C11 | Saturated diacetates |

| Mayetiola destructor | Hessian Fly | (2S,10E)-2-Acetoxy-10-tridecene | C13 | Unsaturated monoacetate |

| Mayetiola thujae | Red Cedar Cone Midge | (2S,12S)-, (2S,13S)-, & (2S,14S)-Diacetoxyheptadecane | C17 | Saturated diacetates |

Advanced Methodologies for Stereochemical Assignment

Chiral Gas Chromatography for Enantiomeric and Diastereomeric Separation

Chiral Gas Chromatography (GC) is a powerful analytical technique for the separation of enantiomers and diastereomers of volatile compounds. This method utilizes a chiral stationary phase (CSP) within the GC column. The differential interaction between the stereoisomers of the analyte and the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification. nih.govuni-muenchen.de

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP through forces such as hydrogen bonding, coordination, and inclusion. nih.gov Common CSPs include amino acid derivatives, metal coordination compounds, and modified cyclodextrins. nih.gov For instance, cyclodextrin-based CSPs, with their chiral cavity, can effectively discriminate between enantiomers based on their fit and interaction within this cavity. chromatographyonline.com The choice of the specific CSP and the chromatographic conditions, such as temperature and carrier gas flow rate, are crucial for achieving optimal separation. gcms.cz High-resolution capillary columns coated with these CSPs offer high efficiency, sensitivity, and rapid analysis. chromatographyonline.comresearchgate.net

Table 1: Key Aspects of Chiral Gas Chromatography

| Feature | Description |

| Principle | Differential interaction of stereoisomers with a chiral stationary phase. nih.gov |

| Stationary Phases | Amino acid derivatives, metal complexes, modified cyclodextrins. nih.gov |

| Separation Force | Hydrogen bonding, coordination, inclusion. nih.gov |

| Advantages | High efficiency, sensitivity, rapid analysis. uni-muenchen.de |

Spectroscopic Techniques for Absolute Configuration Determination

Derivatization with Chiral Auxiliaries (e.g., Mosher's Esters)

To determine the absolute configuration of chiral alcohols like the diol precursor of 2,7-diacetoxytridecane, derivatization with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), is a widely used NMR-based method. libretexts.orgyoutube.com The alcohol is reacted with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, to form a pair of diastereomeric esters. libretexts.orgyoutube.com

These diastereomers exhibit distinct NMR spectra. youtube.com By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced. libretexts.org This method relies on the predictable shielding and deshielding effects of the phenyl group of the MTPA moiety on the neighboring protons in the different diastereomers. libretexts.org

Advanced NMR Spectroscopic Analysis for Stereochemical Elucidation

Modern Nuclear Magnetic Resonance (NMR) spectroscopy offers a suite of powerful techniques for the detailed structural and stereochemical elucidation of molecules. libretexts.orglongdom.org For complex molecules like 2,7-diacetoxytridecane, two-dimensional (2D) NMR experiments are particularly informative. longdom.org

Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling networks, helping to establish the connectivity of the carbon skeleton. longdom.orguni-regensburg.de Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining relative stereochemistry. longdom.org By comparing the NMR data of the natural product with that of synthetic stereoisomers, the absolute configuration can be definitively assigned. rhizoclip.be In some cases, computational methods like Density Functional Theory (DFT) are combined with NMR data to predict and confirm stereochemical assignments. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgharvard.edu This differential absorption, known as the Cotton effect, provides information about the stereochemical features of the molecule. harvard.edu

While particularly powerful for determining the secondary structure of macromolecules like proteins, CD spectroscopy can also be applied to smaller chiral molecules. nih.govnih.gov The sign and magnitude of the Cotton effect can be related to the absolute configuration of the stereocenters. Theoretical calculations of the CD spectrum for different possible stereoisomers can be compared with the experimental spectrum of the natural product to assign the absolute configuration. researchgate.net

Correlation of Synthetic Stereoisomers with Natural Products for Configurational Assignment

A definitive method for determining the absolute configuration of a natural product is to synthesize all possible stereoisomers and compare their analytical data with that of the natural compound. nih.gov This approach provides unambiguous proof of the stereochemistry.

For 2,7-diacetoxytridecane, this would involve the stereoselective synthesis of the (2R,7R), (2S,7S), (2R,7S), and (2S,7R) isomers. The synthetic strategy must allow for precise control over the stereochemistry at both the C2 and C7 positions. Once synthesized, the properties of each stereoisomer, including their retention times in chiral GC, their NMR spectra, and their CD spectra, are compared with those of the naturally occurring compound. A direct match in all analytical data confirms the absolute configuration of the natural product. nih.gov This correlative method, although often synthetically challenging, remains the gold standard for stereochemical assignment.

Ecological and Evolutionary Research of Diacetoxytridecanes As Semiochemicals

Interspecific Communication and Reproductive Isolation Mechanisms

The specificity of chemical signals is a cornerstone of reproductive isolation between closely related insect species. Diacetoxytridecanes, as crucial components of sex pheromones, play a significant role in this process. The precise stereochemistry of these compounds often dictates their activity, with even slight variations leading to a complete loss of attraction or, conversely, inhibition of response. This chemical specificity acts as a powerful barrier to interspecific mating.

In the pea midge, Contarinia pisi, the sex pheromone is a blend that includes (2S,11S)-diacetoxytridecane and (2S,12S)-diacetoxytridecane. researchgate.net Field experiments have demonstrated that the presence of other stereoisomers, such as (2S,11R)- and (2R,11S)-diacetoxytridecane, strongly inhibits the attraction of male pea midges. researchgate.net This suggests that these "incorrect" isomers may serve as a reproductive isolating mechanism, preventing mating with other, closely related species that might use these isomers as part of their own pheromone blend. researchgate.net The fact that these inhibitory stereoisomers are not currently known to be pheromones of any related species does not preclude their role in reproductive isolation, as the pheromones of many sympatric species remain unidentified. researchgate.net

Similarly, in the aphidophagous gall midge, Aphidoletes aphidimyza, only the (2R,7S)-diacetoxytridecane isomer is attractive to males. nih.gov The presence of other stereoisomers, specifically the (2R,7R)- and (2S,7R)-stereoisomers, in a racemic mixture inhibits the response of males, rendering the mixture unattractive. nih.gov This demonstrates a highly tuned detection system in the males, capable of discriminating between subtle stereochemical differences to ensure species-specific mating.

The importance of the entire pheromone blend in maintaining reproductive isolation is also critical. For C. pisi, the removal of any of the three components of its pheromone blend, including the diacetoxytridecanes, results in a complete loss of male attraction. researchgate.net This indicates that the precise ratio and composition of the blend are as important as the stereochemistry of the individual components for species recognition. While spatial and temporal separation can also contribute to reproductive isolation, the chemical specificity of pheromones like diacetoxytridecanes provides a robust and immediate barrier to hybridization. researchgate.net

Chemotaxonomic Implications of Pheromone Structure across Insect Genera

The structural similarities and variations of diacetoxytridecanes and related acetates across different insect genera, particularly within the family Cecidomyiidae (gall midges), provide valuable insights for chemotaxonomy. The recurrence of certain structural motifs, such as a C-2 acetate (B1210297) group, suggests a common evolutionary origin for pheromone biosynthesis pathways within this family. nih.govslu.se

Many identified sex pheromones in the Cecidomyiidae are mono- or diacetates. slu.se For instance, the pheromone of the pea midge, Contarinia pisi, consists of (2S,11S)-2,11-diacetoxytridecane, (2S,12S)-2,12-diacetoxytridecane, and 2-acetoxytridecane. slu.se The Hessian fly, Mayetiola destructor, another member of the Cecidomyiidae, also utilizes a structurally similar compound. researchgate.net This conservation of chemical scaffolds can be a useful character for grouping related species and genera.

However, the specific positions of the acetate groups and the stereochemistry of the chiral centers often vary between species, providing a basis for chemical differentiation. For example, while C. pisi uses 2,11- and 2,12-diacetoxytridecanes, the aphidophagous midge Aphidoletes aphidimyza uses (2R,7S)-diacetoxytridecane. researchgate.netnih.gov This variation in structure, built upon a common chemical backbone, highlights the evolutionary divergence of pheromone signals, which can be mapped onto phylogenetic relationships.

The table below illustrates the diversity of diacetoxyalkanes and related compounds used as sex pheromones in various midge species, underscoring their chemotaxonomic significance.

| Species | Family | Pheromone Component(s) |

| Contarinia pisi (Pea Midge) | Cecidomyiidae | (2S,11S)-2,11-diacetoxytridecane, (2S,12S)-2,12-diacetoxytridecane, 2-acetoxytridecane slu.se |

| Aphidoletes aphidimyza | Cecidomyiidae | (2R,7S)-diacetoxytridecane nih.gov |

| Contarinia nasturtii (Swede Midge) | Cecidomyiidae | (2S,9S)-diacetoxyundecane, (2S,10S)-diacetoxyundecane, (S)-2-acetoxyundecane uvm.edu |

| Dasineura pyri (Pear Leaf Midge) | Cecidomyiidae | (2R,13R,8Z)-2,13-diacetoxy-8-heptadecene slu.segre.ac.uk |

| Dasineura tetensi (Blackcurrant Midge) | Cecidomyiidae | (Z)-2,12-diacetoxy-8-heptadecene gre.ac.uk |

| Contarinia pyrivora (Pear Midge) | Cecidomyiidae | 2,7-diacetoxyundecane, 7-acetoxyundecane-2-one gre.ac.uk |

The fact that the pheromone of the zoophagous A. aphidimyza resembles those of phytophagous cecidomyiids suggests a diet-independent and conserved biosynthetic pathway, further strengthening the chemotaxonomic argument. nih.gov

Evolutionary Adaptations in Pheromone Production and Perception Systems

The evolution of species-specific pheromone signals like (r,s)-2,7-Diacetoxytridecane is a result of the co-evolution of pheromone production in the signaling sex (typically females) and the perception system in the receiving sex (typically males). washu.edu This intricate interplay ensures that changes in the pheromone blend are matched by corresponding changes in the olfactory receptors of the receiver, maintaining effective communication. washu.edu

Studies in Drosophila have shown that the evolution of pheromone production can be rapid, with frequent changes in the expression of enzymes involved in pheromone biosynthesis. plos.org For instance, the desatF gene, which is involved in producing long-chain diene pheromones, has undergone numerous evolutionary transitions, including gene loss and changes in sex-specific expression. plos.org These genetic changes can be driven by simple modifications in the regulatory regions of the gene. plos.org While not directly studying diacetoxytridecanes, this research provides a model for how the production of specific pheromone components can evolve.

The perception of pheromones is mediated by specialized olfactory sensory neurons that express specific chemoreceptors. washu.edunih.gov The evolution of these receptors is crucial for the detection of new or modified pheromone signals. In Drosophila, the adipokinetic hormone receptor (AKHR) has been shown to modulate both pheromone perception and production, linking the insect's nutritional state to its reproductive behavior. frontiersin.org This suggests a complex regulatory network that can be a target for evolutionary change.

The co-adaptation of production and perception is essential. A mutation leading to a new pheromone component would be evolutionarily disadvantageous unless the receiving sex evolves the ability to detect it. washu.edu Conversely, a new receptor without a corresponding ligand is not beneficial. Research suggests that mutations in a single gene could potentially link changes in both production and perception, providing a pathway for the rapid evolution of pheromonal communication systems as new species arise. washu.edu

In the context of diacetoxytridecanes, the high stereospecificity observed in species like C. pisi and A. aphidimyza implies a highly tuned co-evolutionary process. researchgate.netnih.gov The male antennae of these species have evolved receptors that are exquisitely sensitive to the correct stereoisomer, while also being inhibited by others. researchgate.net This suggests strong selective pressure to maintain the integrity of the species-specific signal.

Pheromonal Blends and Behavioral Modulation in Insect Mating Systems

The behavioral response of insects to sex pheromones is rarely elicited by a single compound. Instead, it is the specific blend of multiple components, often in a precise ratio, that triggers the full sequence of mating behaviors. frontiersin.org this compound and its isomers are often key components within these complex blends, and their presence and stereochemistry can significantly modulate the behavior of the receiving insect.

In the pea midge, Contarinia pisi, a three-component blend is necessary to attract males. researchgate.net The removal of either of the diacetoxytridecane components or the third component, 2-acetoxytridecane, renders the blend inactive. researchgate.net This demonstrates a synergistic effect where the complete blend is required for a behavioral response.

Furthermore, the stereochemistry of the components within the blend is critical. In C. pisi, substituting the naturally produced (2S,11S)- and (2S,12S)-diacetoxytridecanes with other stereoisomers eliminates male attraction. researchgate.net In some cases, specific "incorrect" stereoisomers act as behavioral antagonists or inhibitors. For example, in A. aphidimyza, the (2R,7R)- and (2S,7R)-stereoisomers of diacetoxytridecane inhibit the attraction of males to the active (2R,7S) isomer. nih.gov Similarly, for the pear leaf midge, Dasineura pyri, the addition of the second eluting isomer of its pheromone to the attractive first isomer in a 1:1 ratio significantly reduced trap catches. gre.ac.uk

The table below summarizes the behavioral effects of different stereoisomers and blend compositions for selected species.

| Species | Active Component/Blend | Inhibitory/Inactive Component(s) | Behavioral Outcome |

| Contarinia pisi | (2S,11S)- & (2S,12S)-diacetoxytridecane + 2-acetoxytridecane | (2S,11R)- & (2R,11S)-diacetoxytridecane | Strong inhibition of male attraction researchgate.net |

| Aphidoletes aphidimyza | (2R,7S)-diacetoxytridecane | (2R,7R)- & (2S,7R)-diacetoxytridecane | Inhibition of male attraction nih.gov |

| Dasineura pyri | First eluting isomer of (2R,13R,8Z)-2,13-diacetoxy-8-heptadecene | Second eluting isomer | Reduced male attraction gre.ac.uk |

| Contarinia nasturtii | Three-component chiral blend | Single-component treatments | No male confusion or influence on female behavior uvm.edu |

This modulation of behavior by specific pheromonal blends and the inhibitory effects of certain isomers are crucial for maintaining species-specific communication and preventing costly interspecific mating attempts. The complexity of these blends and the specific neural processing required to interpret them highlight the sophisticated nature of chemical communication in insects. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.